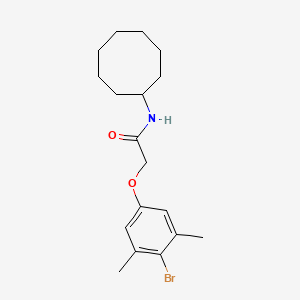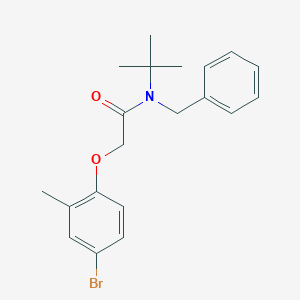
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclooctylacetamide
Descripción general
Descripción
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclooctylacetamide is a useful research compound. Its molecular formula is C18H26BrNO2 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.11469 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicology Insights
Studies on compounds structurally related to "2-(4-bromo-3,5-dimethylphenoxy)-N-cyclooctylacetamide" often focus on their metabolic pathways and potential toxicological effects. For example, research on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) has provided insights into its metabolism in humans and various animal species, offering a foundation for understanding the metabolic fate of structurally related compounds. Such studies are crucial for predicting the behavior of novel compounds within biological systems and assessing their potential toxicological risks (Carmo et al., 2005).
Synthesis and Reactivity
Research into similar brominated and acetamide-functionalized compounds has led to advancements in synthetic chemistry, including novel methods for creating indole derivatives through intramolecular nucleophilic aromatic substitution. This technique is valuable for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and materials science applications (Kametani et al., 1981). Understanding the reactivity of such compounds can guide the development of new synthetic routes and potentially uncover applications in creating novel materials or bioactive molecules.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclooctylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2/c1-13-10-16(11-14(2)18(13)19)22-12-17(21)20-15-8-6-4-3-5-7-9-15/h10-11,15H,3-9,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSGSQCBDIVPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005231.png)

![allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4005242.png)
![2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005249.png)
![1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate](/img/structure/B4005254.png)

![4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005271.png)
![4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005276.png)
![1-[4-(4-ethoxyphenoxy)butyl]pyrrolidine oxalate](/img/structure/B4005277.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4005283.png)

![oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine](/img/structure/B4005298.png)
![1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005305.png)

